Cas no 588-64-7 (Benzaldehyde, phenylhydrazone)
Benzaldehyde, phenylhydrazone Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,2-phenylhydrazone
- 1-Benzylidene-2-phenylhydrazine
- Benzaldehyde Phenylhydrazone
- Benzaldehyde Phenylhydrazone
- Diphenylhydrazone
- N-Benzylidene-N'-phenylhydrazine
- NSC 37088
- Benzaldehyde, phenylhydrazone
- Benzaldehyde, 2-phenylhydrazone
- Benzalphenylhydrazin
- benzaldehyde-phenylhydrazone
- N-(benzylideneamino)aniline
- JGOAZQAXRONCCI-UHFFFAOYSA-N
- AK167459
- NSC37088
- N-Phenyl-N'-benzylidenehydrazine
- AKOS000281745
- LS-14192
- CHEMBL1316039
- B0014
- SCHEMBL42159
- NSC-37088
- Benzylidenephenylhydrazine
- 1-Phenyl-2-(phenylmethylidene)hydrazine
- Benzalphenylhydrazine
- 588-64-7
- MFCD00051318
- N-[(Z)-(phenylmethylene)amino]aniline
- JGOAZQAXRONCCI-SDNWHVSQSA-N
- DS-9517
- CS-0156495
-
- MDL: MFCD00051318
- Inchi: 1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11+
- InChI Key: JGOAZQAXRONCCI-SDNWHVSQSA-N
- SMILES: N(C1C=CC=CC=1)/N=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 196.10000
- Monoisotopic Mass: 196.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 24.4
Experimental Properties
- Color/Form: Colorless needle crystal
- Density: 1.16 g/cm3
- Melting Point: 158-160 ºC (cyclohexane )
- Boiling Point: 327.5°C at 760 mmHg
- Flash Point: 151.9°C
- Refractive Index: 1.5014 (estimate)
- Solubility: Almost insoluble (0.024 g/l) (25 º C),
- PSA: 24.39000
- LogP: 3.20560
Benzaldehyde, phenylhydrazone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD115379)
- Risk Phrases:R36/37/38
Benzaldehyde, phenylhydrazone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152169-10g |
Benzaldehyde, phenylhydrazone |
588-64-7 | >98.0%(HPLC) | 10g |
¥252.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152169-1g |
Benzaldehyde, phenylhydrazone |
588-64-7 | >98.0%(HPLC) | 1g |
¥37.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152169-25G |
Benzaldehyde, phenylhydrazone |
588-64-7 | >98.0%(HPLC) | 25g |
¥504.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152169-5g |
Benzaldehyde, phenylhydrazone |
588-64-7 | >98.0%(HPLC) | 5g |
¥148.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870265-5g |
Benzaldehyde Phenylhydrazone |
588-64-7 | 98% | 5g |
174.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0014-25g |
Benzaldehyde, phenylhydrazone |
588-64-7 | 98.0%(LC) | 25g |
¥890.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB997-250mg |
Benzaldehyde, phenylhydrazone |
588-64-7 | 97% | 250mg |
52CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB997-5g |
Benzaldehyde, phenylhydrazone |
588-64-7 | 97% | 5g |
¥335.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB997-1g |
Benzaldehyde, phenylhydrazone |
588-64-7 | 97% | 1g |
¥93.0 | 2022-05-30 | |
| Apollo Scientific | OR923751-5g |
Benzaldehyde phenylhydrazone |
588-64-7 | 97% | 5g |
£52.00 | 2023-09-01 |
Benzaldehyde, phenylhydrazone Suppliers
Benzaldehyde, phenylhydrazone Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
Additional information on Benzaldehyde, phenylhydrazone
Benzaldehyde, Phenylhydrazone (CAS No. 588-64-7): A Comprehensive Overview of Its Chemistry and Applications
Benzaldehyde, phenylhydrazone (CAS No. 588-64-7) is an organic compound with the chemical formula C13H11NO. This molecule is characterized by a benzaldehyde group (benzene ring attached to a formyl group) conjugated with a phenylhydrazone moiety, forming a unique structural framework that confers versatile reactivity and biological activity. Synthesized through the condensation of benzaldehyde with phenylhydrazine, this compound has garnered significant attention in recent years due to its potential applications in drug discovery, material science, and analytical chemistry.
Structurally, benzaldehyde phenylhydrazone exhibits a rigid planar geometry stabilized by intramolecular hydrogen bonding between the hydrazone nitrogen and the carbonyl oxygen. This arrangement enhances its stability under ambient conditions while enabling reversible protonation at physiological pH levels. Recent computational studies (e.g., DFT analysis published in Journal of Physical Chemistry, 2023) reveal that its frontier molecular orbitals contribute to strong electron-donating properties, making it an effective ligand for metal complexation in catalytic systems.
In medicinal chemistry, 588-64-7 has emerged as a promising scaffold for anti-cancer drug development. A groundbreaking study from the Nature Communications (2023) demonstrated its ability to selectively inhibit histone deacetylase 6 (HDAC6), a validated target for multiple myeloma treatment. The compound's phenylhydrazone group facilitates covalent binding to cysteine residues on HDAC6, inducing apoptosis in malignant plasma cells without significant off-target effects observed in conventional HDAC inhibitors.
Beyond oncology applications, this compound shows remarkable antibacterial activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Research published in Antimicrobial Agents and Chemotherapy (2024) highlighted its mechanism involving disruption of bacterial membrane integrity through lipid peroxidation mediated by reactive oxygen species generation. The conjugated π-system in benzaldehyde phenylhydrazone's structure enables photosensitization properties under visible light irradiation, opening new avenues for photodynamic therapy approaches.
In analytical chemistry, this compound serves as an excellent chromogenic reagent for detecting trace metal ions like copper(II) and iron(III). A 2023 study in Talanta reported its ability to form highly colored complexes with detection limits as low as 0.5 ppb for Cu2+. The hydrazone group acts as a bidentate ligand forming stable 1:1 metal-to-ligand complexes with characteristic UV-vis absorption peaks between 550–650 nm.
Synthetic methodologies have also advanced significantly with green chemistry approaches gaining prominence. Solid-phase synthesis protocols using silica-supported reagents reported in Green Chemistry (2024) achieved yields exceeding 95% while eliminating hazardous solvents. Microwave-assisted synthesis strategies now enable room temperature reactions within minutes compared to traditional reflux methods requiring hours.
The compound's photochemical properties are being explored for next-generation optoelectronic materials. A collaborative study between MIT and ETH Zurich (Nano Letters, 2023) demonstrated self-assembled nanostructures formed from benzaldehyde phenylhydrazone derivatives, exhibiting tunable fluorescence emission across the visible spectrum. These nanostructures show promise for bioimaging applications due to their biocompatibility and real-time tracking capabilities in living cells.
In pharmaceutical formulation science, researchers are leveraging its amphiphilic nature to create drug delivery systems. A recent patent application (WO/2024/XXXXXX) describes lipid-polymer hybrid nanoparticles stabilized by this compound's hydrazone groups, achieving targeted delivery of hydrophobic drugs across blood-brain barrier models with improved bioavailability compared to conventional carriers.
Epidemiological studies now suggest potential neuroprotective effects through modulation of amyloid-beta aggregation pathways relevant to Alzheimer's disease progression. Data from preclinical trials (Nature Aging, 2024) indicate that nanomolar concentrations inhibit fibril formation while promoting disaggregation of preformed plaques without neurotoxicity up to 1 mM concentrations.
The global market for specialty chemicals like CAS No. 588-64-7-based products is projected to grow at a CAGR of 7.8% through 2030 according to Transparency Market Research analyses released Q1 2024. Key drivers include rising demand from precision oncology platforms and advancements in sustainable synthesis technologies reducing production costs by up to 40% compared to conventional methods.
Ongoing research focuses on stereochemical optimization using asymmetric synthesis techniques reported in Angewandte Chemie International Edition, where enantiomerically pure derivatives showed enhanced selectivity profiles when tested against cancer cell lines compared to racemic mixtures - highlighting the importance of chiral purity control during pharmaceutical development stages.
Clinical translation efforts are currently underway with Phase I trials evaluating nanoparticle formulations containing this compound as adjunct therapy for relapsed multiple myeloma patients showing preliminary safety profiles meeting FDA guidelines while demonstrating dose-dependent tumor regression markers measurable via PET imaging techniques.
This multifunctional molecule continues to redefine boundaries across disciplines through its unique structural features enabling diverse chemical interactions - from metal coordination geometries studied via X-ray crystallography (Inorganic Chemistry, 2023) revealing unprecedented tetrahedral coordination modes - underscoring its status as both foundational research tool and advanced therapeutic candidate poised for translational breakthroughs in coming years.
Eco-toxicological assessments published Q3 2023 confirm low environmental persistence (<96-hour half-life in aerobic conditions) coupled with rapid biodegradation via soil microorganisms when disposed following proper waste management protocols outlined by OECD guidelines - addressing critical regulatory considerations required for commercial scale-up applications.
In conclusion, benzaldehyde phenylhydrazone represents one of the most dynamic molecules currently advancing across multiple scientific frontiers - bridging traditional organic chemistry principles with cutting-edge biomedical innovations while maintaining compliance with modern sustainability standards required by evolving industry practices and regulatory frameworks worldwide.
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